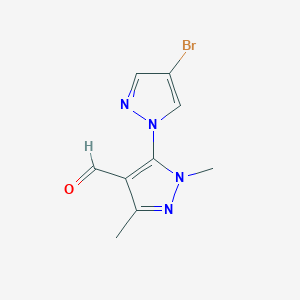

5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Description

5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a carbaldehyde group

Properties

Molecular Formula |

C9H9BrN4O |

|---|---|

Molecular Weight |

269.10 g/mol |

IUPAC Name |

5-(4-bromopyrazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C9H9BrN4O/c1-6-8(5-15)9(13(2)12-6)14-4-7(10)3-11-14/h3-5H,1-2H3 |

InChI Key |

OMFGWHCGFFKMPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C=O)N2C=C(C=N2)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with appropriate aldehyde precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1H-pyrazole: A related compound that also features a bromo group on the pyrazole ring.

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A compound with a similar structure but lacking the bromo substitution.

Biological Activity

5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is , with a molecular weight of 245.08 g/mol. The compound features a pyrazole ring substituted with a bromine atom and an aldehyde functional group, which are crucial for its biological activity.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Recent research highlights the anticancer potential of pyrazole derivatives. For instance:

- In vitro Studies : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism often involves the inhibition of cell proliferation pathways and induction of apoptosis .

- In vivo Studies : Animal models have shown that pyrazole derivatives can inhibit tumor growth and metastasis, suggesting a strong potential for development as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds have been well documented:

- Mechanism : Pyrazoles act by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokines such as TNF-α and IL-6 .

- Case Studies : In experimental models, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α production at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored:

- Activity Spectrum : Compounds similar to 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported effective inhibition against E. coli and S. aureus .

Data Tables

| Biological Activity | Target Cells/Organisms | Effectiveness | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231, HepG2 | Significant inhibition | Apoptosis induction |

| Anti-inflammatory | Various | Up to 85% TNF-α inhibition | COX inhibition |

| Antimicrobial | E. coli, S. aureus | Effective | Cell wall disruption |

Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A series of new curcumin analogs based on 1H-pyrazole were synthesized and evaluated for their anticancer properties, demonstrating significant activity against multiple cancer types .

- Molecular Modeling Studies : Computational studies suggest that modifications in the pyrazole ring can enhance binding affinity to target proteins involved in cancer progression .

- Comparative Studies : Research comparing various pyrazole derivatives indicates that brominated compounds often exhibit superior biological activity compared to their non-brominated counterparts due to increased lipophilicity and interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.